molecular formula C14H16N2O3S2 B2353821 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane CAS No. 1706223-65-5

7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2353821
CAS No.: 1706223-65-5
M. Wt: 324.41
InChI Key: WKAFCXNTAIIHJN-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a heterocyclic compound that features a unique combination of furan, pyridine, and thiazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine derivatives, followed by their coupling with a thiazepane precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane include other heterocyclic compounds with furan, pyridine, or thiazepane rings. Examples include:

  • 7-(Furan-2-yl)-4-(pyridin-3-yl)-1,4-thiazepane
  • 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-oxazepane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures This combination imparts unique chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

7-(furan-2-yl)-4-pyridin-3-ylsulfonyl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-21(18,12-3-1-6-15-11-12)16-7-5-14(20-10-8-16)13-4-2-9-19-13/h1-4,6,9,11,14H,5,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAFCXNTAIIHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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